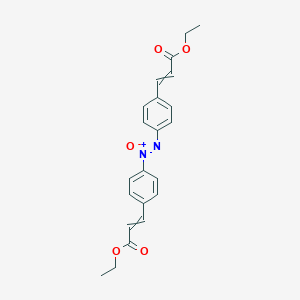
2-Ethoxy-1,3-difluoro-4-iodobenzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Ethoxy-1,3-difluoro-4-iodobenzene: is an organic compound with the molecular formula C8H7F2IO and a molecular weight of 284.04 g/mol . It is a colorless liquid that is soluble in organic solvents such as ethanol and ether . This compound is used in various fields, including organic synthesis and chemical research.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 2-Ethoxy-1,3-difluoro-4-iodobenzene can be synthesized through several methods. One common method involves the reaction of phenetole with iodine and boron trifluoride . Another method utilizes a microreactor system composed of a membrane dispersion tube and a delay loop, allowing for continuous synthesis at temperatures of -40°C and -20°C .
Industrial Production Methods: In industrial settings, the synthesis of this compound often involves the use of advanced microreactor systems to ensure high-quality and efficient production. These systems provide better control over reaction conditions, leading to higher yields and purity .
Análisis De Reacciones Químicas
Types of Reactions: 2-Ethoxy-1,3-difluoro-4-iodobenzene undergoes various chemical reactions, including:
Substitution Reactions: It can participate in halogenation and other substitution reactions due to the presence of iodine and fluorine atoms.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions, leading to the formation of different products.
Common Reagents and Conditions:
Halogenation: Iodine and boron trifluoride are commonly used reagents for halogenation reactions.
Oxidation: Oxidizing agents such as potassium permanganate can be used to oxidize the compound.
Reduction: Reducing agents like lithium aluminum hydride can be employed for reduction reactions.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, halogenation reactions may yield various halogenated derivatives, while oxidation and reduction reactions can produce different oxidized or reduced forms of the compound.
Aplicaciones Científicas De Investigación
2-Ethoxy-1,3-difluoro-4-iodobenzene has several applications in scientific research:
Organic Synthesis: It is used as a reagent in organic synthesis, particularly in the formation of complex organic molecules.
Chemical Research:
Biological Studies: Researchers use this compound to study its effects on biological systems and its potential as a pharmaceutical intermediate.
Industrial Applications: It is employed in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 2-Ethoxy-1,3-difluoro-4-iodobenzene involves its interaction with specific molecular targets and pathways. The presence of iodine and fluorine atoms in the compound allows it to participate in various chemical reactions, influencing its reactivity and effects. The exact molecular targets and pathways depend on the specific application and conditions under which the compound is used .
Comparación Con Compuestos Similares
1-Ethoxy-2,3-difluoro-4-iodobenzene: This compound has a similar structure but differs in the position of the ethoxy group.
4-Iodo-2,3-difluorophenetole: Another similar compound with slight variations in its chemical structure.
Uniqueness: 2-Ethoxy-1,3-difluoro-4-iodobenzene is unique due to its specific arrangement of ethoxy, fluorine, and iodine groups. This unique structure imparts distinct chemical properties and reactivity, making it valuable in various research and industrial applications.
Propiedades
Número CAS |
943830-93-1 |
|---|---|
Fórmula molecular |
C8H7F2IO |
Peso molecular |
284.04 g/mol |
Nombre IUPAC |
2-ethoxy-1,3-difluoro-4-iodobenzene |
InChI |
InChI=1S/C8H7F2IO/c1-2-12-8-5(9)3-4-6(11)7(8)10/h3-4H,2H2,1H3 |
Clave InChI |
GHSYWJNLVLZFSX-UHFFFAOYSA-N |
SMILES canónico |
CCOC1=C(C=CC(=C1F)I)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![4-[1-hydroxy-2-(methyl(15N)amino)(1,2-13C2)ethyl]benzene-1,2-diol](/img/structure/B14079119.png)

![(6-Bromo-[2,3'-bipyridin]-4-yl)boronic acid](/img/structure/B14079138.png)



![[(2R,3S,4S,5R,6R)-2-[(2R,3S,4S,5S,6S)-2-[(1R,2S)-2-[[6-amino-2-[(1S)-3-amino-1-[[(2R)-2,3-diamino-3-oxopropyl]amino]-3-oxopropyl]-5-methylpyrimidine-4-carbonyl]amino]-3-[[(2R,3S,4S)-5-[[(2S)-1-[2-[4-[4-[4-[carbamimidoyl-[4-(diaminomethylideneamino)butyl]amino]butylcarbamoyl]-1,3-thiazol-2-yl]-1,3-thiazol-2-yl]ethylamino]-3-hydroxy-1-oxobutan-2-yl]amino]-3-hydroxy-4-methyl-5-oxopentan-2-yl]amino]-1-(1H-imidazol-5-yl)-3-oxopropoxy]-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl]oxy-3,5-dihydroxy-6-(hydroxymethyl)oxan-4-yl] carbamate](/img/structure/B14079153.png)


![methyl (2S)-3-(but-3-en-1-yloxy)-2-{[(tert-butoxy)carbonyl]amino}propanoate](/img/structure/B14079172.png)
![3-[1-[(2-Methylpropan-2-yl)oxycarbonyl]piperidin-4-yl]-2-(phenylmethoxycarbonylamino)prop-2-enoic acid](/img/structure/B14079178.png)
![7-Methyl-2-(pyridin-3-ylmethyl)-1-(3,4,5-trimethoxyphenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14079183.png)

